A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive, predictive guide based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. The insights provided herein are intended to aid researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate possesses a unique combination of a halogenated imidazole ring and an ethyl acetate moiety. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its characterization.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit three distinct signals corresponding to the ethyl group and the methylene bridge attached to the imidazole ring, as well as a signal for the lone proton on the imidazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | Singlet | 1H | C2-H (imidazole) | The proton at the C2 position of the imidazole ring is expected to be a singlet. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms. The ¹H NMR spectrum of 4,5-dichloroimidazole shows a signal for this proton, which can be used as a reference.[1] |
| ~5.1 | Singlet | 2H | N-CH₂-COO | The methylene protons adjacent to the imidazole nitrogen and the ester carbonyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effects of the neighboring nitrogen and carbonyl functionalities. For comparison, in ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate, the corresponding methylene protons appear at 5.19 ppm.[2] |
| ~4.2 | Quartet | 2H | O-CH₂-CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. The electronegative oxygen atom causes a downfield shift. |
| ~1.2 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons and appear in the typical upfield region for alkyl groups. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (ester) | The carbonyl carbon of the ester group is expected to resonate in the typical downfield region for ester carbonyls.[3][4] |
| ~135 | C2 (imidazole) | The C2 carbon of the imidazole ring, bonded to two nitrogen atoms, will appear at a downfield chemical shift. |
| ~120 | C4/C5 (imidazole) | The two chlorine-bearing carbons of the imidazole ring are expected to have similar chemical shifts. Their exact position will be influenced by the halogen substitution. |
| ~62 | O-CH₂-CH₃ | The methylene carbon of the ethyl group, being attached to an oxygen atom, will be deshielded and appear in this region.[3][5] |
| ~47 | N-CH₂-COO | The methylene carbon attached to the imidazole nitrogen is expected in this region, influenced by the adjacent nitrogen and carbonyl group. In a similar benzimidazole derivative, this carbon appears at 46.48 ppm.[2] |
| ~14 | O-CH₂-CH₃ | The methyl carbon of the ethyl group will resonate in the typical upfield region for sp³ hybridized carbons.[3] |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.
Caption: Workflow for NMR data acquisition and processing.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate will be dominated by absorptions from the ester group and the aromatic imidazole ring.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3100 | C-H stretch (imidazole ring) | Medium | Characteristic stretching vibration of C-H bonds on the aromatic imidazole ring. |
| ~2980 | C-H stretch (aliphatic) | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethyl and methylene groups. |
| ~1740 | C=O stretch (ester) | Strong | The carbonyl group of the ethyl ester will give a strong, characteristic absorption in this region.[6][7][8] |
| ~1500-1400 | C=C and C=N stretch (imidazole ring) | Medium-Strong | Skeletal vibrations of the imidazole ring. |
| ~1240 | C-O stretch (ester, C-O-C) | Strong | The stretching vibration of the C-O single bond in the ester functionality.[6][7] |
| ~800-600 | C-Cl stretch | Medium-Strong | The carbon-chlorine stretching vibrations are expected in the fingerprint region.[9][10] |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: Workflow for ATR-IR data acquisition.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
The molecular formula of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is C₇H₈Cl₂N₂O₂. The calculated molecular weight is approximately 238.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.
| m/z | Ion | Description |
| 238, 240, 242 | [M]⁺ | Molecular ion peak with a characteristic M:M+2:M+4 isotopic pattern of approximately 9:6:1, indicative of two chlorine atoms.[11] |
| 193, 195, 197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 165, 167, 169 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate group. |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty rearrangement, a common fragmentation pathway for ethyl esters.[12] |
Experimental Protocol for MS Data Acquisition (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.
Caption: Workflow for LC-MS data acquisition.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for researchers working with this compound. While the data herein is predictive, it is grounded in the well-established principles of spectroscopy and supported by data from closely related structures. It is anticipated that this guide will be a valuable resource for the synthesis, purification, and characterization of this and similar heterocyclic molecules, thereby accelerating research and development in related fields.
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